molecular formula C5H8O B042830 Cyclopentanone CAS No. 120-92-3

Cyclopentanone

Cat. No. B042830
CAS RN: 120-92-3
M. Wt: 84.12 g/mol
InChI Key: BGTOWKSIORTVQH-UHFFFAOYSA-N
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Description

Cyclopentanone is a key platform chemical used in various industrial syntheses. It is characterized by its unique molecular structure that allows for diverse chemical reactions and modifications, making it a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other organic compounds. The interest in cyclopentanone has grown significantly, as it has been identified as a major product in biomass cellulose-derived biofuels and has potential applications in geochemical research due to its occurrence in pyrolysates of organic-rich shales (Jiang et al., 2018).

Synthesis Analysis

The synthesis of cyclopentanone and its derivatives has been explored through various methods. Notably, the acid-catalyzed ring expansion of isopropenylcyclobutanols has been demonstrated as an efficient route for producing 2,2-dimethyl cyclopentanones, which are precursors to sesquiterpenes like cuparanes and herbertanes (Bernard et al., 2005). Additionally, organocatalytic domino Michael-Henry reactions have facilitated the synthesis of highly functionalized cyclopentanes with excellent yields and enantioselectivities (Tan et al., 2008).

Molecular Structure Analysis

Cyclopentanone's molecular structure allows for various chemical modifications. Its synthesis has been a focus due to its potential as a bioactive molecule precursor. For instance, chiral cyclopentenones serve as critical intermediates in asymmetric syntheses of target chiral molecules, showcasing the importance of the enone structural motif in organic synthesis (Simeonov et al., 2016).

Chemical Reactions and Properties

Cyclopentanone participates in a variety of chemical reactions, exemplified by its role as a cation-stabilizing electron-pair donor in calcium-catalyzed intermolecular carbohydroxylation of alkynes. This demonstrates its utility in stabilizing cationic intermediates and facilitating novel reactions (Stopka & Niggemann, 2015). Its ability to undergo oxidative NHC-catalyzed annulation to form disubstituted cyclopentanones further highlights its versatility in synthetic chemistry (White & Rovis, 2015).

Physical Properties Analysis

Cyclopentanone's physical properties, such as its burning velocity, have been studied to evaluate its potential as a biofuel. For example, its laminar flame characteristics were examined and compared with those of gasoline and ethanol, providing insight into its combustion behavior and efficiency as a fuel (Bao et al., 2017).

Scientific Research Applications

  • Catalysis and Organic Synthesis : Cyclopentanone is effective in stabilizing cationic intermediates in small molecule transformations, particularly in the transition-metal-free intermolecular carbohydroxylation of alkynes (Stopka & Niggemann, 2015).

  • Biocatalysis : In Comamonas sp. strain NCIMB 9872, cyclopentanol metabolism, involving cyclopentanone, is a key enzyme for biocatalytic applications in Baeyer-Villiger oxidations (Iwaki et al., 2002).

  • Synthesis Methods : Various methods for synthesizing cyclopentanone include pyrolysis of adipic acid and its derivatives, N2O direct oxidation, cyclopentene hydration, and oxidation of cyclopentene with Waker-type catalysts, which have potential industrial applications (Qu Zhenping, 2008).

  • Pharmaceutical Applications : Cyclopentenone prostaglandins, closely related to cyclopentanone, show potential as therapeutic agents due to their anti-inflammatory, anti-neoplastic, and anti-viral activities (Straus & Glass, 2001).

  • Biofuel Candidate : Cyclopentanone has potential as a biofuel, with a lower laminar burning velocity than ethanol and higher than gasoline at elevated temperatures and pressures (Bao et al., 2017).

  • Organic Geochemistry : In the hydrous pyrolysis of immature organic-rich shales, cyclopentanones and 2-cyclopenten-1-ones are major products, indicating water's key role in their formation (Jiang et al., 2018).

  • Chemical Reactions : Cyclopentanone reacts with various compounds such as arylidenemalononitriles, producing dihydro-4,6-indenedicarbonitriles, and shows diverse chemical reactivity (Sofan et al., 1989).

  • Emissions Reduction : Blending cyclopentanone with diesel can reduce particle and NOx emissions in common rail diesel engines, with the best effect observed at an 8% EGR ratio (Tong et al., 2021).

  • Physical Properties : Cyclopentanone undergoes a solid-state phase transition at 168°K, resulting in an ordered, close-packed crystalline form (Cataliotti & Paliani, 1973).

  • Biomass Conversion : A new synthetic approach converts biomass-derived furanic aldehydes to cyclopentanones using N-doped carbon nanotube networks with confined Co nanoparticles, enabling efficient hydrogenation rearrangement pathways (Wang et al., 2021).

Safety And Hazards

Cyclopentanone is classified as a potential eye irritant and may cause skin irritation upon prolonged contact . Moreover, inhalation of its vapors might lead to respiratory discomfort . Therefore, appropriate safety measures should be taken when handling Cyclopentanone, including the use of proper personal protective equipment .

Future Directions

The global Cyclopentanone market had reached approximately 32 thousand tonnes in the year 2023 and is expected to grow at a CAGR of 3.35% during the forecast period until 2034 . Factors like rising per capita income and a preference for organic personal care products also contribute to the increased demand for Cyclopentanone . Sustainable solutions with organic solvents are gaining popularity due to the limitations associated with synthetic compounds .

properties

IUPAC Name

cyclopentanone
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InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2
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InChI Key

BGTOWKSIORTVQH-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(=O)C1
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Molecular Formula

C5H8O
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DSSTOX Substance ID

DTXSID3029154
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Molecular Weight

84.12 g/mol
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Physical Description

Cyclopentanone appears as a clear colorless liquid with a petroleum-like odor. Flash point 87 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Water-white liquid with distinctive odor like peppermint; [Hawley] Colorless clear liquid; Polymerizes easily in presence of acids; [ICSC], CLEAR COLOURLESS LIQUID., liquid; agreeable odour somewhat like peppermint
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Boiling Point

267.17 °F at 760 mmHg (NTP, 1992), 130.6 °C AT 760 MM HG, 130.00 to 131.00 °C. @ 760.00 mm Hg, 131 °C
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Flash Point

86 °F (NTP, 1992), 87 °F (CLOSED CUP), 26 °C
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Solubility

Sol in alcohol, acetone, ether, Estimated water solubility of 9175 mg/l, Solubility in water: poor, water; miscible in ether, Miscible at room temperature (in ethanol)
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Density

0.94869 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.94869 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.950-0.960
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Vapor Density

2.3 (AIR= 1), Relative vapor density (air = 1): 2.3
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Vapor Pressure

11.4 [mmHg], 11.4 mm Hg at 25 °C
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Product Name

Cyclopentanone

Color/Form

WATER-WHITE, MOBILE LIQUID

CAS RN

120-92-3
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Melting Point

-60.3 °F (NTP, 1992), -51.3 °C, -58 °C, -51 °C
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

The compound (b) is reacted with trichloroacetyl chloride in a solvent such as diethyl ether, dimethoxyethane or tetrahydrofuran to give the dichlorocyclobutanone compound (f) (Alternatively, when it is reacted with diacetyl chloride, a monochloro-compound is obtained. The monochloro-compound can also be obtained by reacting with trichloroacetyl chloride, followed by treating with acetic acid.), and then the product is treated with a reducing agent such as zinc dust, whereby the cyclobutanone compound represented by the formula (g) can be obtained. The reaction temperature is preferably 10 to 50° C. When the compound (g) is treated with a peroxide such as 3-chloroperbenzoic acid in the presence of sodium hydrogen carbonate in a solvent such as dichloromethane, the lactone compound represented by the formula (h) can be obtained. The reaction temperature is preferably in the range of from room temperature to 40° C. When the compound (b) is treated with dichloroketene and diazomethane, a cyclopentanone compound in the formula (f) is obtained, and when the compound (g) is treated with diazomethane, a cyclopentanone compound in formula (g) is obtained. When the cyclopentanone compound is further treated with diazomethane, a cyclohexanone compound is obtained.
[Compound]
Name
lactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( h )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound ( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
cyclobutanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
monochloro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
compound ( g )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine

Synthesis routes and methods II

Procedure details

To a stirred mixture of cyclopentanone (33.8 g.) and ethanol (100 c.c.) containing ammonium acetate (3.2 g.) and kept at or below 0°, was added 1-amino-3,3,5-trimethylcyclohexyl hydroperoxide (44.6 g., 68% pure). After storing at 0°C overnight the reaction mixture was worked up as in the previous Examples to give unreacted cyclopentanone and dihydroisophorone together with a fraction (20.0 g.) b.p. 82° - 86°/0.5 mm. This last fraction was redistilled to give: material b.p. 74° - 76°C/0.3 mm.Hg., peroxide equivalent 202, shown by mass spectroscopy to be a mixture of the peroxide ##SPC28##
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
1-amino-3,3,5-trimethylcyclohexyl hydroperoxide
Quantity
44.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

4-Toluenesulphonic acid monohydrate (1.7 g, 9.2 mmol) was added to a stirred solution of (2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester (36 g, 91.6 mmol) in acetone (450 ml) at ambient temperature. The solution was stirred for 3 days then water (600 ml) and saturated aqueous sodium hydrogen carbonate solution (200 ml) were added, then the product was extracted into ethyl acetate (600 ml). The aqueous phase was extracted with ethyl acetate (2×400 ml), then the combined ethyl acetate solutions were washed with saturated aqueous sodium chloride solution (2×150 ml), dried (Na2SO4) and the solvent removed in vacua. The residue (18.05 g) was purified by flash chromatography over silica gel eluting with a gradient of heptane:ethyl acetate 3:1→2:1. Appropriate fractions were combined and the solvents removed in vacuo to leave (2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2-oxocyclopentyl ester as a colourless oil (18.05 g, 40% from cyclopentanone). TLC (single UV spot, Rf=0.25, heptane:ethyl acetate 7:3), analytical HPLC with main broad peak Rt=17.9-19.2 mins, HPLC-MS (main broad UV peak with Rt=9.04-9.24 mins, 248.1 [M−Boc+2H]+, 370.2 [M+Na]+, 717.3 [2M+Na]+).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
(2S)-2-tert-butoxycarbonylamino-3-phenylpropionic acid 2,2-dimethoxycyclopentyl ester
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 2 g of a 5 percent by weight N-hydroxysuccinimide aqueous solution which contained 100 mg of N-hydroxysuccinimide dissolved therein, at room temperature (25° C.). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the aqueous solution therein was stirred at 150° C. for 1 hour. As a result, 39 mmol of cyclopentane reacted (with a conversion of 3.4%) and thereby yielded 9.4 mmol of cyclopentanone (with a selectivity of 24.1%), 4.8 mmol of cyclopentanol (with a selectivity of 12.3%), and 12.5 mmol of cyclopentyl hydroperoxide (with a selectivity of 32.1%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 2.3%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
39 mmol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In a 350-ml autoclave made of stainless steel SUS 316 and equipped with a stirrer were placed 80 g (1.14 mol) of cyclopentane and 100 mg of N-hydroxysuccinimide (these formed a slurry at room temperature (25° C.)). The autoclave was hermetically sealed, pressurized to 3 MPa (gauge pressure) with a gaseous mixture of 50 percent by volume oxygen and 50 percent by volume nitrogen, and the mixture therein was stirred at 150° C. for 1 hour. As a result, 8.8 mmol of cyclopentane reacted (with a conversion of 0.8%) and thereby yielded 0.5 mmol of cyclopentanone (with a selectivity of 5.7%), 0.2 mmol of cyclopentanol (with a selectivity of 2.3%), and 5.8 mmol of cyclopentyl hydroperoxide (with a selectivity of 65.9%). The total yield of cyclopentanone, cyclopentanol, and cyclopentyl hydroperoxide was 0.57%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
8.8 mmol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentanone
Reactant of Route 2
Cyclopentanone
Reactant of Route 3
Cyclopentanone
Reactant of Route 4
Cyclopentanone
Reactant of Route 5
Cyclopentanone
Reactant of Route 6
Cyclopentanone

Citations

For This Compound
60,900
Citations
M Hronec, K Fulajtarová - Catalysis Communications, 2012 - Elsevier
… Cyclopentanone can be prepared by … cyclopentanone in the presence of metal catalysts. In the present work we describe a new route for efficient and cheap synthesis of cyclopentanone …
Number of citations: 308 www.sciencedirect.com
MA Sofan, FM El‐Taweel… - Liebigs Annalen der …, 1989 - Wiley Online Library
… Cyclopentanone reacts with arylidenemalononitriles 1a–c to give … cyclopentanone. Cyclopenta[b]pyrans 5a–c are obtained from the reaction of diarylidene derivatives of …
J Scognamiglio, L Jones, CS Letizia, AM Api - Food and chemical …, 2012 - Elsevier
… review of cyclopentanone when used as a fragrance ingredient is presented. Cyclopentanone is a … of the group members is a cyclopentanone or cyclopentanone ring with a straight or …
Number of citations: 32 www.sciencedirect.com
M Hronec, K Fulajtárova, T Liptaj, M Štolcová… - Biomass and …, 2014 - Elsevier
… aldol-condensation with cyclopentanone was studied. Cyclopentanone is the product of … The aldol condensation of furfural with cyclopentanone is at low concentration of base and …
Number of citations: 102 www.sciencedirect.com
K Zhang, N Lokachari, E Ninnemann… - Proceedings of the …, 2019 - Elsevier
… The ignition delay times of cyclopentanone in air were measured using a high pressure … into the oxidation of cyclopentanone, CO time-histories during cyclopentanone oxidation in a …
Number of citations: 34 www.sciencedirect.com
M Hronec, K Fulajtarová, T Liptaj - Applied Catalysis A: General, 2012 - Elsevier
… the rearrangement of furfural and furfuryl alcohol to cyclopentanone. In alcohols, the reaction leading … of the furan ring rearrangement to cyclopentanone is proposed to be stabilization of …
Number of citations: 239 www.sciencedirect.com
Y Yang, Z Du, Y Huang, F Lu, F Wang, J Gao, J Xu - Green Chemistry, 2013 - pubs.rsc.org
The conversion of furfural into cyclopentanone over Ni–Cu bimetallic catalysts was studied under hydrogen atmosphere. Furfuryl alcohol, 4-hydroxy-2-cyclopentenone and 2-…
Number of citations: 336 pubs.rsc.org
W Wang, N Li, G Li, S Li, W Wang, A Wang… - ACS Sustainable …, 2017 - ACS Publications
… cyclopentanone was synthesized for the first time by a one-pot reaction of cyclopentanone … carbon yield (83.3%) of 2-cyclopentyl cyclopentanone was achieved at 353 K. In the second …
Number of citations: 67 pubs.acs.org
J Guo, G Xu, Z Han, Y Zhang, Y Fu… - … Sustainable Chemistry & …, 2014 - ACS Publications
… A 62% yield of cyclopentanone was obtained at the optimized … to cyclopentanone. The low-cost nature of the CuZnAl makes it a potential catalyst for the production of cyclopentanone in …
Number of citations: 145 pubs.acs.org
X Dong, E Ninnemann, DS Ranasinghe, A Laich… - Combustion and …, 2020 - Elsevier
Cyclopentanone (CPO) is a promising biofuel for spark-ignition engines due to its ring strain and high auto-ignition resistance. Understanding CPO decomposition is crucial for building …
Number of citations: 20 www.sciencedirect.com

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